1-Propylcyclohexanol (CAS: 5445-24-9) is a tertiary alkylcycloalkanol featuring a cyclohexane ring substituted with both a hydroxyl group and a linear propyl chain at the C1 position. In industrial and laboratory procurement, it serves as a highly specific building block, specialty solvent, and intermediate for radical chemistry, fragrance synthesis, and organometallic catalysis[1]. Its core value proposition lies in the precise steric bulk and lipophilicity imparted by the propyl group, which bridges the gap between highly volatile lower homologs (like 1-methylcyclohexanol) and sterically locked analogs (like 1-tert-butylcyclohexanol) . Buyers prioritize this compound when exact thermal retention, specific phase partitioning, or intermediate steric hindrance is required for downstream functionalization.
Procurement substitution with lighter homologs (e.g., 1-methylcyclohexanol) or bulkier tertiary alcohols (e.g., 1-tert-butylcyclohexanol) fundamentally alters reaction pathways and processability[1]. In radical-mediated ring-opening reactions, substituting with a tert-butyl analog completely abolishes the desired ring-cleavage in favor of C-R bond scission, ruining the synthesis of acyclic ketones[2]. Furthermore, in high-temperature processing, the ~26–39 °C drop in boiling point when substituting with 1-methylcyclohexanol leads to unacceptable evaporative losses . The propyl chain provides a strict steric and thermodynamic profile that cannot be replicated by generic tertiary cycloalkanols, making exact procurement critical for reproducible yields.
During Iridium-catalyzed silylation of secondary C-H bonds, the steric profile of the alkyl chain dictates the reaction site. 1-Propylcyclohexanol undergoes hydroxylation/silylation at both the side chain and the axial C3-H position in a 1.6:1 ratio. In stark contrast, substituting with the bulkier 1-tert-butylcyclohexanol forces a complete shift to a single product resulting exclusively from cleavage of the axial C-H bond on the cyclohexyl ring, with no side-chain reaction [1].
| Evidence Dimension | Regioselectivity of Ir-catalyzed silylation |
| Target Compound Data | 1.6:1 ratio of side-chain to axial C-H functionalization |
| Comparator Or Baseline | 1-tert-butylcyclohexanol: 100% axial C-H functionalization (0% side-chain) |
| Quantified Difference | Complete loss of dual-site reactivity with bulkier substitution |
| Conditions | Ir-catalyzed silylation (Et2SiH2, [Ir(cod)OMe]2, THF, room temp) |
This intermediate steric hindrance allows chemists to access mixed functionalization pathways that are completely blocked when using bulkier generic tertiary alcohols.
In the photolysis of 1-alkylcycloalkanols using (diacetoxyiodo)benzene and I2, the nature of the alkyl group controls the competition between ring opening and C-R cleavage. 1-Propylcyclohexanol preferentially undergoes ring opening to form 9-iodononan-4-one as the major product. Conversely, 1-tert-butylcyclohexanol and 1-benzylcyclohexanol undergo exclusive C-R cleavage to form alkyl iodides and cyclohexanone, with zero ring-opening products observed [1].
| Evidence Dimension | Photolytic β-scission pathway selectivity |
| Target Compound Data | Major product is ring-opened (9-iodononan-4-one) |
| Comparator Or Baseline | 1-tert-butylcyclohexanol: Exclusive C-R cleavage (0% ring opening) |
| Quantified Difference | Absolute mechanistic divergence from ring-opening to ring-retention |
| Conditions | Visible light irradiation with DIB and I2 |
Buyers synthesizing long-chain acyclic halogenated ketones must procure the propyl variant, as bulkier substitutions completely fail to undergo the required ring expansion.
For formulations and reactions requiring elevated temperatures, the boiling point of the solvent or intermediate is a strict procurement filter. 1-Propylcyclohexanol exhibits a normal boiling point of 194.4 °C. Its closest lighter homolog, 1-methylcyclohexanol, boils at approximately 155–168 °C . This substantial difference prevents the premature evaporative loss that occurs when attempting to substitute the propyl compound with the methyl variant in high-temperature chemical processing .
| Evidence Dimension | Normal Boiling Point |
| Target Compound Data | 194.4 °C |
| Comparator Or Baseline | 1-Methylcyclohexanol: ~155–168 °C |
| Quantified Difference | +26 to +39 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
The higher boiling point ensures thermal retention in heated reactors or curing formulations where lighter homologs would boil off and reduce yield.
The length of the alkyl chain exponentially impacts the hydrophobicity of the tertiary alcohol. 1-Propylcyclohexanol possesses an estimated LogP of 2.48, whereas 1-methylcyclohexanol has a LogP of 1.66 . This nearly one-order-of-magnitude difference in partition coefficient dictates that the propyl variant will partition much more aggressively into non-polar organic phases during liquid-liquid extraction and exhibit superior compatibility in hydrophobic matrices .
| Evidence Dimension | Octanol/Water Partition Coefficient (LogP) |
| Target Compound Data | LogP 2.48 |
| Comparator Or Baseline | 1-Methylcyclohexanol: LogP 1.66 |
| Quantified Difference | +0.82 LogP units (significantly more lipophilic) |
| Conditions | Standard predictive LogP modeling |
Procurement of the propyl variant is essential for workflows requiring high extraction efficiency into organic solvents or stable dispersion in non-polar formulations.
Directly leveraging its unique photolytic β-scission behavior, 1-propylcyclohexanol is the required starting material for synthesizing 9-iodononan-4-one, as bulkier analogs fail to undergo the necessary ring-opening step [1].
Utilizing its intermediate steric profile in transition-metal-catalyzed C-H functionalization, chemists procure this compound to access mixed side-chain and ring-hydroxylated diols that cannot be formed from sterically locked tertiary alcohols [2].
Acting as a low-volatility, highly lipophilic solvent (LogP 2.48, BP 194.4 °C), it is selected for high-temperature formulations and extractions where 1-methylcyclohexanol would suffer from evaporative loss.